4,8-Dimethoxyquinoline-2-carboxylic acid

Catalog No.
S3317128
CAS No.
28027-15-8
M.F
C12H11NO4
M. Wt
233.22
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Dimethoxyquinoline-2-carboxylic acid

CAS Number

28027-15-8

Product Name

4,8-Dimethoxyquinoline-2-carboxylic acid

IUPAC Name

4,8-dimethoxyquinoline-2-carboxylic acid

Molecular Formula

C12H11NO4

Molecular Weight

233.22

InChI

InChI=1S/C12H11NO4/c1-16-9-5-3-4-7-10(17-2)6-8(12(14)15)13-11(7)9/h3-6H,1-2H3,(H,14,15)

InChI Key

YPFZNQWLNDDXEJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O
4,8-Dimethoxyquinoline-2-carboxylic acid (DMQA) is a heterocyclic organic compound derived from the naturally occurring quinoline. It is a yellow crystalline solid with a molecular formula of C12H11NO4 and a molecular weight of 233.2 g/mol. DMQA has attracted scientific interest due to its unique properties and potential applications in various fields, including pharmaceuticals, analytical chemistry, and material science.
DMQA exhibits distinct physical and chemical properties. It is a yellow crystalline powder with a melting point of 226-230°C and a boiling point of 434.3°C. DMQA is relatively insoluble in water but soluble in organic solvents such as ethanol, chloroform, and ether. It is also sensitive to light and can undergo photochemical degradation.
DMQA can be synthesized through various methods, including the reaction of quinoline with 2,4-dimethoxyphenylacetonitrile, followed by oxidation and hydrolysis. DMQA can also be prepared by reacting 2,4-dimethoxyphenylacetic acid with quinoline and using reagents such as acetic anhydride and sulfuric acid. DMQA is characterized by various techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry (MS).
DMQA can be analyzed using various techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and UV-visible spectroscopy. These analytical techniques enable the detection and quantification of DMQA in different matrices, including biological samples, environmental samples, and pharmaceutical products.
DMQA exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties. DMQA has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. DMQA also exhibits antioxidant activity by scavenging free radicals and preventing oxidative stress-related damage. Additionally, DMQA has been shown to inhibit the growth of cancer cells and induce apoptosis in certain cancer cell lines.
DMQA exhibits low toxicity and is generally considered safe for scientific experimentation. However, it is important to consider the potential hazards of DMQA and follow safety guidelines when handling and conducting experiments with this compound.
DMQA has various applications in scientific experiments, including as an analytical standard, a fluorescent probe, and a precursor for the synthesis of other compounds.
Research on DMQA is ongoing, with focus on its potential applications in various fields. Recent studies have explored the use of DMQA as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of novel compounds with potential biological activity.
DMQA has potential implications in various fields of research and industry, including pharmaceuticals, environmental monitoring, and material science. DMQA can be used as a starting material for the synthesis of novel pharmaceuticals with potential therapeutic properties. DMQA can also be used as an analytical standard for environmental monitoring of quinoline-related compounds. Additionally, DMQA exhibits unique properties that can be utilized in material science for the development of new materials with specific properties.
Despite the potential applications of DMQA, its limitations include its low solubility in water and potential photochemical degradation. Future research can focus on the development of improved synthetic methods for DMQA and the synthesis of novel derivatives with enhanced properties. Additionally, more studies are needed to fully understand the biological activity and potential therapeutic applications of DMQA and its derivatives.
- Synthesis of novel derivatives with enhanced biological activity
- Development of more efficient synthetic methods for DMQA
- Investigation of the photostability of DMQA and its derivatives
- Use of DMQA as a biosensor for the detection of specific biological molecules
- Application of DMQA in the development of new materials with specific properties
- Study of the potential interactions of DMQA with metal ions and other biomolecules
- Investigation of the mechanism of action of DMQA and its derivatives in cancer cells
- Development of DMQA-based pharmaceuticals for the treatment of specific diseases
- Exploration of the potential use of DMQA in food and cosmetic industry
- Optimization of the extraction and purification methods for DMQA from natural sources.

XLogP3

2

Dates

Modify: 2023-08-19

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